molecular formula C7H9N5 B11726255 N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide

N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide

Cat. No.: B11726255
M. Wt: 163.18 g/mol
InChI Key: KHSMXXWEJUQZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyano group attached to the pyrazole ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-cyano-1H-pyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures, usually around 80-100°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12(2)5-9-7-6(3-8)4-10-11-7/h4-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSMXXWEJUQZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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